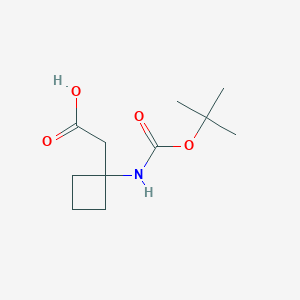

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Descripción

The exact mass of the compound 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWWOXFYMDOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444396 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249762-02-5 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

CAS Number: 249762-02-5

This technical guide provides a comprehensive overview of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Core Chemical Properties

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid derivative featuring a cyclobutane ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the development of novel therapeutics.[1]

| Property | Value | Source |

| CAS Number | 249762-02-5 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Predicted Boiling Point | 381.0 ± 11.0 °C | [1] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [1] |

| Synonyms | (1-(Boc-amino)cyclobutyl)acetic acid, 2-(1-(N-Boc-amino)cyclobutyl)acetic acid | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Boc Protection of an Amino Acid:

This protocol describes the synthesis of a Boc-protected amino acid from the corresponding free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

1-(Aminomethyl)cyclobutyl)acetic acid (precursor)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting amino acid, 1-(aminomethyl)cyclobutyl)acetic acid, in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate or sodium hydroxide to the solution to create basic conditions.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O and other impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0°C.

-

Extract the product from the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.[2]

Diagram of the General Boc Protection Synthesis Pathway:

Caption: General synthesis pathway for Boc protection of an amino acid.

Applications in Drug Discovery and Research

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable building block in several areas of research and development:

-

Medicinal Chemistry: Its unique cyclobutane scaffold is of interest in the design of novel therapeutic agents. The rigid four-membered ring can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.[3]

-

PROTACs: This compound has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The cyclobutylacetic acid moiety can serve as a rigid and synthetically versatile component of the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand.

Logical Relationship of PROTAC Components:

Caption: The core components of a PROTAC molecule.

-

Chemical Research: It serves as a versatile intermediate for synthesizing more complex molecules and for exploring novel synthetic methodologies.[1]

Biological Activity

Currently, there is limited publicly available quantitative data on the specific biological activity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid itself, such as IC₅₀ values or binding affinities for specific targets. Its primary role described in the literature is that of a synthetic intermediate.[3] Further research and screening are required to elucidate its potential biological effects.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 249762-02-5) is a valuable and versatile building block for drug discovery and chemical synthesis. Its unique cyclobutane structure offers opportunities for creating conformationally constrained molecules with potentially enhanced pharmacological properties. While specific biological activity data for this compound is not yet widely reported, its utility as a synthetic intermediate, particularly in the burgeoning field of PROTACs, highlights its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its applications is likely to yield novel and impactful discoveries.

References

An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a specialized organic compound widely utilized as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a cyclobutyl scaffold, a protected amine, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic steps, while the carboxylic acid provides a reactive handle for conjugation to other molecules.

Physicochemical Properties

The fundamental properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid are summarized in the table below. These data are crucial for its application in chemical synthesis and for the characterization of resulting compounds.

| Property | Value | Reference(s) |

| Molecular Weight | 229.27 g/mol | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| CAS Number | 249762-02-5 | [1][2] |

| Predicted Boiling Point | 381.0 ± 11.0 °C | [2] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [2] |

Application in PROTAC Development

This molecule is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid serves as such a linker, providing the necessary spacing and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. This complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The logical workflow for the utilization of this linker in PROTAC synthesis is depicted below.

Caption: Synthetic workflow for a PROTAC utilizing the bifunctional linker.

Representative Experimental Protocol: N-Boc Protection

Objective: To synthesize N-Boc-1-aminocyclobutanecarboxylic acid.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (approximately 3 equivalents) to the stirred solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, approximately 1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Work-up:

-

After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O and other impurities.

-

Separate the aqueous layer and acidify it to a pH of 2-3 using 1N HCl.

-

Extract the acidified aqueous layer with dichloromethane (3x).

-

-

Purification:

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.

-

-

Characterization: The final product, N-Boc-1-aminocyclobutanecarboxylic acid, can be further purified by silica gel column chromatography if necessary and characterized by techniques such as NMR and mass spectrometry.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a well-defined chemical entity with significant applications in the cutting-edge field of targeted protein degradation. Its physicochemical properties are well-characterized, and its role as a PROTAC linker is crucial for the development of novel therapeutics. The synthetic methodologies, while requiring careful control of protecting groups and coupling reactions, are based on established principles of organic chemistry, enabling its incorporation into complex molecular architectures. This guide provides core technical information for researchers and professionals working with this versatile molecule.

References

Synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic protocol for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing with the readily available 1-aminocyclobutane-1-carboxylic acid. The core of this synthetic route involves a strategic one-carbon homologation via the Arndt-Eistert reaction, a classic and effective method for converting α-amino acids to their β-amino acid counterparts.

Synthetic Strategy Overview

The synthesis commences with the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected α-amino acid then undergoes an Arndt-Eistert homologation. This two-step sequence first involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with diazomethane to yield a diazoketone intermediate. Subsequent Wolff rearrangement of the diazoketone in the presence of methanol affords the homologated methyl ester. The final step is the saponification of the methyl ester to yield the target compound, 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.

In-depth Technical Guide: Spectroscopic and Synthetic Insights into 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide offers predicted spectroscopic data based on the analysis of structurally similar molecules. Furthermore, a detailed, multi-step experimental protocol for its synthesis is presented, starting from a readily available precursor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. These predictions are derived from established chemical shift values and fragmentation patterns of analogous structures, including N-Boc protected amino acids, cyclobutane derivatives, and β-amino acids.

Table 1: Predicted 1H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~4.8-5.2 | br s | 1H | -NH- |

| ~2.6-2.8 | s | 2H | -CH2-COOH |

| ~2.2-2.4 | m | 2H | Cyclobutane-H (α to C-N) |

| ~1.8-2.1 | m | 4H | Cyclobutane-H (β to C-N) |

| 1.45 | s | 9H | -C(CH3)3 |

Table 2: Predicted 13C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | -COOH |

| ~155-157 | -NH-C =O |

| ~79-81 | -C (CH3)3 |

| ~55-58 | C -NH(Boc) |

| ~40-43 | -CH 2-COOH |

| ~30-35 | Cyclobutane-C H2 (α to C-N) |

| ~15-20 | Cyclobutane-C H2 (β to C-N) |

| 28.3 | -C(CH 3)3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2970, ~2870 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Amide) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc group) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 230.14 | [M+H]+ |

| 252.12 | [M+Na]+ |

| 174.12 | [M+H - C4H8]+ |

| 130.08 | [M+H - Boc]+ |

| 57.07 | [C4H9]+ |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid can be achieved through a three-step sequence starting from the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. The proposed route involves an Arndt-Eistert homologation, a reliable method for extending a carboxylic acid chain by one methylene group.[1][2][3]

The overall synthetic transformation is as follows:

References

In-depth Technical Guide: 1H NMR of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

A comprehensive search of scientific literature and chemical databases did not yield a publicly available experimental 1H NMR spectrum for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. Therefore, a detailed analysis with specific, quantitative data on chemical shifts, coupling constants, and integration, as well as a specific experimental protocol, cannot be provided.

This guide will instead offer a detailed, theoretical analysis of the expected 1H NMR spectrum for this compound based on established principles of nuclear magnetic resonance spectroscopy and known chemical shift values for analogous structural motifs. This information is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the protons in 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. These predictions are based on typical values for similar functional groups and structural environments. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-a (-C(CH3)3) | ~ 1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. This is a characteristic signal for the Boc protecting group. |

| H-b (-CH2-COOH) | ~ 2.5 - 2.8 | Singlet (s) or AB quartet | 2H | These protons are adjacent to the quaternary carbon of the cyclobutyl ring and the carboxylic acid. Depending on the molecular conformation and potential chirality, they could appear as a singlet or a more complex AB quartet if they are diastereotopic. |

| H-c (cyclobutyl CH2) | ~ 1.8 - 2.4 | Multiplet (m) | 4H | The two sets of methylene protons on the cyclobutyl ring adjacent to the quaternary carbon are expected to be diastereotopic and will likely show complex splitting patterns due to both geminal and vicinal coupling. |

| H-d (cyclobutyl CH2) | ~ 1.6 - 2.0 | Multiplet (m) | 2H | The methylene protons on the cyclobutyl ring further from the substituents are also expected to exhibit complex splitting. |

| H-e (-NH-) | ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | The chemical shift of the amide proton is highly variable and depends on solvent, temperature, and concentration. It is often broad due to quadrupole broadening from the adjacent nitrogen and may exchange with D2O. |

| H-f (-COOH) | ~ 10 - 12 | Broad Singlet (br s) | 1H | The carboxylic acid proton has a very downfield chemical shift and is typically broad. It will also readily exchange with D2O. |

Experimental Protocol Considerations

While a specific experimental protocol cannot be cited, a general procedure for acquiring the 1H NMR spectrum of a compound like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is provided below.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (5-10 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4), 0.6-0.7 mL

-

5 mm NMR tube

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common initial choice for many organic molecules. However, due to the carboxylic acid and amide functionalities, solubility might be limited. Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (MeOD-d4) are good alternatives that will also allow for the observation of the exchangeable NH and OH protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for the 1H frequency.

-

-

1H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 14 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 to 16 scans for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm, or MeOD-d3 at 3.31 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

-

Confirmatory Experiments (Optional):

-

D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube, shake, and re-acquire the 1H NMR spectrum. The signals corresponding to the -NH and -COOH protons should disappear or significantly decrease in intensity, confirming their assignment.

-

2D NMR: For unambiguous assignment of the complex multiplets of the cyclobutyl protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly beneficial.

-

Visualizations

Chemical Structure

An In-depth Technical Guide to the Purity of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, identifies potential impurities, and details robust analytical methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Impurity Profile

The synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves a two-step process: the formation of the precursor 2-(1-aminocyclobutyl)acetic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Potential Impurities:

Impurities can arise from both synthetic steps. Incomplete reactions, side reactions, and residual starting materials or reagents can all contribute to the overall impurity profile of the final product.

-

Starting Materials: Unreacted 2-(1-aminocyclobutyl)acetic acid and di-tert-butyl dicarbonate (Boc-anhydride).

-

Side-Products of Boc-Protection:

-

Di-Boc derivative: Over-protection of the amino group.

-

tert-Butyl ester: Esterification of the carboxylic acid functionality.

-

Impurities from t-butyl cation: Alkylation of the starting material or product by the tert-butyl cation generated during the reaction.

-

-

Degradation Products: Potential degradation of the Boc group under acidic conditions.

The following diagram illustrates a plausible synthetic pathway for 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid. Commercial suppliers often report a purity of ≥97%.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the target compound and separating it from potential impurities. A reversed-phase method is typically employed.

Illustrative Experimental Protocol:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |

Data Presentation:

| Compound | Retention Time (min) | Purity (%) |

| 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid | ~12.5 | ≥97.0 |

| 2-(1-aminocyclobutyl)acetic acid | ~2.8 | <0.5 |

| Di-tert-butyl dicarbonate | ~15.2 | <0.1 |

The following diagram illustrates a typical analytical workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the target compound and the identification of structurally related impurities.

Illustrative Experimental Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz | 100 MHz |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Concentration | 5-10 mg/mL | 20-30 mg/mL |

| Temperature | 25°C | 25°C |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

Expected Chemical Shifts (Illustrative):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C), ~79.0 (1C) |

| Cyclobutyl-H | 1.8-2.5 (m, 6H) | ~30-40 (3C), ~50 (1C) |

| -CH₂-COOH | ~2.6 (s, 2H) | ~45.0 (1C) |

| -COOH | ~10-12 (br s, 1H) | ~175.0 (1C) |

| -NH- | ~5-7 (br s, 1H) | - |

| -C=O (Boc) | - | ~155.0 (1C) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique for this type of molecule.

Illustrative Experimental Protocol:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

| Solvent | Acetonitrile/Water with 0.1% Formic Acid |

Expected Molecular Ions:

| Ion | Expected m/z |

| [M-H]⁻ | 228.13 |

| [M+H]⁺ | 230.14 |

| [M+Na]⁺ | 252.12 |

The relationship between the main compound and its potential impurities is visualized in the following diagram.

A Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid: Properties and Applications

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, synthesis, and key applications of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. This versatile building block plays a significant role in medicinal chemistry and materials science, primarily due to the presence of a tert-butoxycarbonyl (Boc) protecting group on a cyclobutyl scaffold.[1]

Core Chemical Properties

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, also known by its CAS Number 249762-02-5, is a derivative of a cyclobutyl amino acid. The Boc protecting group is crucial for its utility in multi-step organic synthesis, particularly in peptide chemistry.[2] This group shields the amino functionality from unwanted reactions under a variety of conditions, yet can be readily removed under mild acidic conditions.[2]

Physicochemical Data

Quantitative data for the specific chemical properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is limited, with most available information being predicted values. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Boiling Point (Predicted) | 381.0 ± 11.0 °C | [1] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.72 ± 0.10 | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

| Appearance | Solid (Physical form of a similar compound) |

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this specific molecule are not widely published. However, based on general procedures for similar compounds, the following methodologies can be described.

General Protocol for Boc Protection of an Amino Acid

The introduction of the Boc protecting group onto an amino acid, such as the parent 2-(1-aminocyclobutyl)acetic acid, is a standard procedure in organic synthesis.

Materials:

-

2-(1-aminocyclobutyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., dioxane/water mixture, dichloromethane)

-

Acid for workup (e.g., citric acid or hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the amino acid in the chosen solvent system containing a base.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Allow the reaction to stir and warm to room temperature for several hours.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction and adjust the pH to the acidic range to protonate any unreacted starting material and the carboxylic acid of the product.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following is a generalized workflow for incorporating this amino acid into a peptide chain.

Materials:

-

Resin for solid-phase synthesis (e.g., Merrifield resin)

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)

-

Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM))

-

Washing solvents (e.g., DCM, DMF, methanol)

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF.

-

Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of TFA in DCM.

-

Washing: Thoroughly wash the resin to remove the deprotection reagent and byproducts.

-

Activation and Coupling: Activate the carboxylic acid of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid using a coupling reagent and couple it to the deprotected N-terminus of the peptide on the resin.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Key Applications and Workflows

Role in Peptide Synthesis

The primary application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is as a non-canonical amino acid in the synthesis of peptides.[2] The cyclobutyl moiety introduces conformational constraints into the peptide backbone, which can be beneficial for modulating biological activity and metabolic stability.

Caption: Workflow for incorporating the Boc-protected amino acid in SPPS.

Application as a PROTAC Linker

This molecule is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The cyclobutyl group in the linker can provide rigidity and defined spatial orientation between the two ends of the PROTAC.

Caption: Role of the molecule as a linker in the PROTAC-mediated degradation pathway.

References

An In-depth Technical Guide to the Stability of Boc-Protected Cyclobutyl Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-tert-butyloxycarbonyl (Boc)-protected cyclobutyl amino acids, with a primary focus on N-Boc-1-aminocyclobutanecarboxylic acid. While specific quantitative stability data for this particular derivative is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemical behavior of the Boc protecting group and related cyclic amino acids to provide a robust framework for stability assessment.

The information herein is intended to guide researchers in handling, storing, and developing stable formulations and synthetic routes involving this class of compounds. It covers intrinsic stability, potential degradation pathways, and detailed protocols for conducting forced degradation studies.

Core Chemical Properties and Structure

Boc-protected cyclobutyl amino acids are non-proteinogenic amino acid derivatives where the amino group is protected by a tert-butyloxycarbonyl group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[1] The cyclobutane ring introduces conformational constraints and steric bulk, which can enhance the metabolic stability of peptides into which it is incorporated.[1]

The core structure of N-Boc-1-aminocyclobutanecarboxylic acid (CAS 120728-10-1) is depicted below.[2][3]

Caption: Structure of N-Boc-1-aminocyclobutanecarboxylic Acid.

Intrinsic Stability and Degradation Profile

The stability of the Boc-protected cyclobutyl amino acid is primarily dictated by the lability of the Boc group. The tert-butyl carbamate linkage is sensitive to acid but generally robust under neutral, basic, and nucleophilic conditions.[4][5][]

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[][7] This deprotection is the most significant and expected degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which typically forms isobutene and carbon dioxide, releasing the free amine.[7][] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can effect this removal rapidly, even at room temperature.[7][9] The kinetics of this cleavage can exhibit a second-order dependence on the acid concentration.[10]

-

Basic Conditions: Boc-protected amino acids are generally stable under basic conditions.[4] They are resistant to hydrolysis by aqueous bases, which allows for the use of base-labile protecting groups (like Fmoc) elsewhere in a molecule in an orthogonal protection strategy.[5]

-

Thermal Stability: The Boc group can be thermally labile. While generally stable at room temperature, prolonged exposure to high temperatures (e.g., >100°C) can lead to thermal deprotection, even in the absence of an acid catalyst.[11][12] This process generates the same byproducts as acid-catalyzed cleavage: the free amine, CO₂, and isobutylene.[11] Some studies have explored high-temperature (150°C) deprotection, though this can be accompanied by decomposition.[13]

-

Photostability: While standard Boc-amino acids are not considered inherently light-sensitive, photolytic degradation can be a concern for some fluorogenic peptide substrates incorporating a Boc group if not stored properly.[14] Standard photostability testing is recommended as part of a comprehensive forced degradation study to rule out any unforeseen liabilities.

-

Oxidative Stability: The Boc group itself is generally stable to oxidation. However, the overall molecule's stability will depend on the susceptibility of the cyclobutyl ring and other functional groups to oxidative stress. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this pathway.

Potential Degradation Pathways

The primary degradation pathway for Boc-protected cyclobutyl amino acid is the acid-catalyzed cleavage of the Boc group.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS No. 249762-02-5), a key building block in modern medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.

Core Compound Overview

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid derivative featuring a cyclobutyl scaffold. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its strategic use in peptide synthesis and the construction of complex organic molecules. Its unique strained cyclobutyl ring system introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability. This compound serves as a versatile intermediate, particularly in the development of novel pharmaceutical compounds.

Commercial Availability and Suppliers

A range of chemical suppliers offer 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Fluorochem | 249762-02-5 | 97% | 100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g |

| BLDpharm | 249762-02-5 | - | Inquire for details |

| Capot Chemical | 249762-02-5 | - | Inquire for details |

| Ambeed | 249762-02-5 | - | Inquire for details |

| Santa Cruz Biotechnology | 249762-02-5 | - | Inquire for details |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating novel therapeutics. Its constrained cyclic structure is particularly useful in the design of peptidomimetics and other small molecules aimed at specific biological targets.

Synthesis of Growth Hormone Secretagogues

A notable application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is in the synthesis of potent, orally active growth hormone secretagogues (GHSs). These synthetic molecules stimulate the release of growth hormone from the pituitary gland and have potential therapeutic applications in treating growth hormone deficiencies and age-related conditions.

The cyclobutyl moiety of the title compound can serve as a dipeptidomimetic, replacing more flexible and metabolically labile components of earlier GHS generations, such as the Aib-His moiety in ipamorelin analogues.

Experimental Protocols

The following section details a representative experimental protocol for the application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in the synthesis of a peptide, a key step in the creation of growth hormone secretagogues. This is a general protocol for peptide coupling, which can be adapted for specific target molecules.

General Peptide Coupling Procedure

This protocol describes the coupling of an N-Boc protected amino acid, such as the title compound, to an amine (e.g., the N-terminus of a peptide) using a carbodiimide coupling agent and an activating agent.

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Amine component (e.g., a peptide with a free N-terminus)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amine Neutralization (if starting from a salt):

-

Dissolve the amine component hydrochloride salt in anhydrous DCM.

-

Add 1.1 equivalents of DIPEA.

-

Stir the solution at room temperature for 15-20 minutes.

-

-

Carboxylic Acid Activation:

-

In a separate flask, dissolve 1.0 equivalent of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and 1.2 equivalents of HOBt in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

To the cooled carboxylic acid solution, add 1.2 equivalents of EDC.HCl and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure coupled product.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of a peptide using the title compound and a general representation of the mechanism of action for growth hormone secretagogues.

Caption: Logical workflow for peptide synthesis.

Caption: GHS mechanism of action.

Methodological & Application

Application Notes and Protocols for the Use of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. These modifications can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability.[1] 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a conformationally constrained building block, offers a unique opportunity to introduce a rigid cyclobutyl moiety into a peptide backbone. This rigidity can significantly influence the peptide's secondary structure, potentially pre-organizing it into a bioactive conformation and improving its resistance to enzymatic degradation.[2][3][4]

These application notes provide a comprehensive guide for the efficient incorporation of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (Boc-Acba-OH) into peptides using solid-phase peptide synthesis (SPPS). The protocols are based on standard Boc- and Fmoc-chemistries, with specific considerations for the sterically hindered nature of this unnatural amino acid.

Properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

| Property | Value |

| Chemical Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |

| Storage | Store at 2-8 °C, protected from moisture. |

Application in Peptide Synthesis

The cyclobutyl constraint in Boc-Acba-OH can be exploited to:

-

Induce specific secondary structures: The rigid cyclobutane ring can act as a turn-mimetic or stabilize helical and sheet-like conformations.[2]

-

Enhance proteolytic stability: The unnatural structure can prevent recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]

-

Improve receptor binding affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity.[3][5]

-

Modulate pharmacokinetic properties: The overall physicochemical properties of the peptide are altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-Acba-OH into a peptide sequence using manual solid-phase peptide synthesis. Both Boc- and Fmoc-strategies are presented.

Protocol 1: Boc-Strategy Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Boc-Acba-OH.

1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).[6][7] b. Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. c. Drain the DCM.

2. Boc-Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate the mixture for 2 minutes (pre-wash). c. Drain the solution. d. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8] e. Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x).

3. Neutralization: a. Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 5 minutes. c. Drain the solution and repeat the neutralization step. d. Wash the resin thoroughly with DCM (5x) to remove excess base.

4. Coupling of Boc-Acba-OH: a. In a separate vial, dissolve Boc-Acba-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). b. Add DIEA (6 equivalents) to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. Due to the steric hindrance of the cyclobutyl group, a longer coupling time and/or double coupling may be necessary.[9][10] e. Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

5. Capping (Optional): a. If the coupling is incomplete after repeated attempts, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing: a. After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Workflow for Boc-SPPS Incorporation of Boc-Acba-OH

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 2: Fmoc-Strategy Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Boc-Acba-OH's Fmoc-protected counterpart, Fmoc-Acba-OH.

1. Resin Preparation: a. Select a suitable resin (e.g., Rink Amide resin for C-terminal amides).[11] b. Swell the resin in DMF for 30 minutes. c. Drain the DMF.

2. Fmoc-Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Repeat the piperidine treatment for 15 minutes and drain.[11] d. Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-Acba-OH: a. In a separate vial, dissolve Fmoc-Acba-OH (3 equivalents), an activating agent like HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the solution. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 2-4 hours. As with the Boc-strategy, extended coupling times or double coupling might be necessary. e. Monitor the reaction with the Kaiser test.

4. Washing: a. After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Deprotection

Cleavage from Resin (Boc-Strategy): a. Dry the peptide-resin under vacuum. b. In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) at 0 °C for 1-2 hours. Scavengers such as anisole (10%) must be added to prevent side reactions. (Caution: HF is extremely hazardous and requires specialized equipment and training). c. Evaporate the HF under vacuum. d. Triturate the residue with cold diethyl ether to precipitate the crude peptide.

Cleavage from Resin (Fmoc-Strategy): a. Wash the dried peptide-resin with DCM. b. Treat the resin with a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.[12][13] c. Filter the resin and collect the filtrate. d. Precipitate the peptide from the filtrate by adding cold diethyl ether.[14]

Purification and Analysis

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[14] c. Collect fractions containing the pure peptide.

2. Analysis: a. Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14] b. For detailed structural characterization, NMR spectroscopy can be employed.[11]

Quantitative Data Summary

The following table provides representative data for the incorporation of a sterically hindered non-proteinogenic amino acid like Boc-Acba-OH. Actual results may vary depending on the peptide sequence and specific conditions.

| Parameter | Boc-Strategy | Fmoc-Strategy |

| Coupling Reagent | HBTU/DIEA | HATU/HOAt/DIEA |

| Equivalents of Amino Acid | 3 | 3 |

| Coupling Time | 2-4 hours (or double coupling) | 2-4 hours (or double coupling) |

| Typical Coupling Efficiency | >95% (with optimization) | >95% (with optimization) |

| Cleavage Reagent | Anhydrous HF with scavengers | TFA/TIS/H₂O |

| Crude Purity (by HPLC) | 60-80% | 70-90% |

| Final Purity (after HPLC) | >98% | >98% |

Logical Relationship for Peptide Design with Boc-Acba-OH

Caption: Logical workflow for designing peptides with Boc-Acba-OH.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. group.chem.iastate.edu [group.chem.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. kohan.com.tw [kohan.com.tw]

- 13. mdpi.com [mdpi.com]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for the Coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable synthetic building block, frequently utilized in medicinal chemistry. Its structure, featuring a sterically hindered cyclobutyl scaffold and a protected amine, makes it a key component in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4] The formation of a stable amide bond between the carboxylic acid moiety of this linker and an amine-containing molecule is a critical step in the synthesis of these important therapeutic agents.

This document provides detailed protocols and data for the amide coupling reactions of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, offering guidance on reagent selection and reaction conditions.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered substrates. Below is a summary of commonly used reagents for the formation of amide bonds, applicable to the coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

| Coupling Reagent | Additive(s) | Base | Typical Solvent(s) | Key Advantages & Considerations |

| HATU | None required | DIPEA, TEA | DMF, DCM | Highly efficient, rapid reactions, low racemization. Often the reagent of choice for difficult couplings. |

| EDC | HOBt, OxymaPure | DIPEA, DMAP | DCM, DMF | Water-soluble byproducts simplify workup. Cost-effective. HOBt and OxymaPure enhance efficiency and reduce racemization. |

| DCC | HOBt, OxymaPure | DIPEA, TEA | DCM, THF | Effective and inexpensive. Byproduct (DCU) is insoluble in many organic solvents, facilitating removal by filtration. |

| PyBOP | None required | DIPEA, TEA | DMF, DCM | Good for sterically hindered amino acids. Byproducts are generally soluble. |

| T3P® | None required | Pyridine, DIPEA | Ethyl acetate, DCM | Byproducts are water-soluble. Considered a green and safe reagent. |

Experimental Protocols

The following are generalized protocols for the amide coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with a primary or secondary amine. The specific quantities and reaction times may require optimization based on the specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high efficiency, especially with challenging or sterically hindered amines.

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Amine substrate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard laboratory glassware and stirring equipment

-

Materials for aqueous workup (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) in anhydrous DMF, add the amine substrate (1.0-1.2 eq).

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method with a straightforward workup.

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Amine substrate

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole) or OxymaPure

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and stirring equipment

-

Materials for aqueous workup (e.g., DCM, 1M HCl, saturated sodium bicarbonate solution, brine)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine substrate (1.0-1.1 eq) in anhydrous DCM and add DIPEA (1.5-2.0 eq).

-

Add the amine solution to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Reaction Mechanism

Caption: Mechanism of amide bond formation via an activated carboxylic acid intermediate.

Experimental Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a PROTAC utilizing an amide coupling step.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[]

This document provides detailed application notes and protocols for the use of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid as a rigid linker in the synthesis of PROTACs. The cyclobutane moiety introduces conformational rigidity, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.

Physicochemical Properties

The incorporation of a cyclobutane ring into the linker backbone imparts rigidity, which can favorably impact the entropy of ternary complex formation. The bifunctional nature of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, with a Boc-protected amine and a carboxylic acid, allows for versatile and sequential conjugation to E3 ligase and POI ligands through standard amide bond formation.

Table 1: Physicochemical Properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

| Storage | Store at -20°C for long-term stability |

PROTAC Synthesis Strategy

The synthesis of a PROTAC using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically follows a modular, two-step approach involving sequential amide couplings. This allows for the controlled assembly of the final heterobifunctional molecule. The Boc-protected amine and the carboxylic acid serve as orthogonal handles for conjugation.

Caption: General workflow for the two-step synthesis of a PROTAC using the cyclobutane linker.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected PROTAC Intermediate

This protocol describes the coupling of the carboxylic acid of the cyclobutane linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the deprotection of the Boc group and the subsequent coupling to a carboxylic acid-functionalized POI ligand.

Materials:

-

Boc-protected PROTAC intermediate (from Protocol 1)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Carboxylic acid-functionalized POI Ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative HPLC system

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a 1:4 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

-

Dissolve the crude amine salt (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation

The efficacy of the synthesized PROTAC should be evaluated through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Protocol 3: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC compound (and DMSO as a vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Normalize the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The quantitative data from the biological evaluation should be summarized to determine the potency and efficacy of the PROTAC. The key parameters are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Illustrative Data:

Disclaimer: The following data is for illustrative purposes only and is not derived from actual experimental results for a PROTAC using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, as such data is not currently available in the public domain.

Table 2: Illustrative Degradation Activity of a Hypothetical PROTAC Incorporating the Cyclobutane Linker

| PROTAC ID | Target Protein | E3 Ligase | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| CycloPRO-01 | BRD4 | CRBN | 2-(1-(amino)cyclobutyl)acetic acid | 25 | >95 | 22Rv1 |

| CycloPRO-02 | BTK | VHL | 2-(1-(amino)cyclobutyl)acetic acid | 50 | >90 | Ramos |

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable building block for the synthesis of PROTACs with rigid linkers. Its bifunctional nature allows for straightforward and modular synthesis. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of PROTACs incorporating this linker. While specific performance data for this linker is not yet publicly available, the principles and methods outlined will enable researchers to effectively design and test novel degraders for therapeutic development.

References

Application Notes and Protocols for the Synthesis of PROTACs Using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Linkers containing cyclic structures, such as cyclobutane, can introduce conformational rigidity, which may enhance binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the bifunctional linker, 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid . This linker features a carboxylic acid for coupling to an amine-functionalized ligand and a Boc-protected amine, which, after deprotection, can be coupled to a second ligand. These protocols describe a modular approach for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target, using the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the target protein, leading to its degradation by the proteasome.

Application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in Medicinal Chemistry: A Focus on PROTACs

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its cyclobutyl core offers a defined spatial orientation and conformational rigidity, which can be advantageous in optimizing the ternary complex formation between a target protein and an E3 ubiquitin ligase, a crucial step in the PROTAC mechanism of action. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection and subsequent derivatization, while the carboxylic acid moiety provides a convenient handle for amide bond formation. This document outlines its application in the development of PROTACs, with a specific focus on degraders of the chromatin remodeling enzymes SMARCA2 and SMARCA4.

Application in SMARCA2/4 Degradation for Cancer Therapy

A key application of this cyclobutane-based linker is in the development of PROTACs targeting SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in SMARCA4, the degradation of the paralog SMARCA2 has been shown to be a promising synthetic lethal approach.[4] PROTACs incorporating rigid linkers derived from structures similar to 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid have been designed to induce the degradation of SMARCA2.[5]

Quantitative Data

The following table summarizes the degradation potency of representative SMARCA2/4-degrading PROTACs that utilize rigid linker strategies, including those with cyclobutane moieties.

| Compound ID | Target(s) | Cell Line | DC50/EC50 | Notes |

| PROTAC SMARCA2/4-degrader-4 | SMARCA2 | MV411 | < 10 nM (DC50) | A potent degrader of the catalytic subunit of the SWI/SNF complex. |

| SMARCA2-degrading PROTAC | SMARCA2 | - | 7 nM (EC50) | An orally bioavailable PROTAC for the treatment of SMARCA4-deficient cancers.[4] |

| PROTAC 1 | SMARCA2 | MV-4-11 | 300 nM (DC50) | A PROTAC that recruits the E3 ubiquitin ligase VHL.[6] |

| PROTAC 1 | SMARCA4 | MV-4-11 | 250 nM (DC50) | Demonstrates degradation of both SMARCA2 and SMARCA4.[6] |

| YDR1 / YD54 | SMARCA2 | H322 | Potent degradation | Selective for SMARCA2 over SMARCA4; based on a pomalidomide E3 ligase ligand.[5] |

Signaling Pathway

The degradation of SMARCA2 in SMARCA4 mutant cancer cells has been shown to impact the Hippo signaling pathway, specifically by modulating the phosphorylation of Yes-associated protein (YAP).[5] The diagram below illustrates the proposed downstream effect of a SMARCA2-degrading PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC incorporating a cyclobutane linker. These are generalized procedures and may require optimization for specific substrates.

Synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (Representative)

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using the cyclobutane linker involves a series of amide coupling reactions.

General Protocol for Amide Coupling

This protocol describes a general method for the coupling of the carboxylic acid of the linker to an amine-functionalized E3 ligase ligand. A similar procedure would be followed for coupling the deprotected amine of the linker to a carboxylic acid-functionalized target protein ligand.

Materials:

-

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

-

Amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

To a solution of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-